molecular formula C9H9BrN2O3 B1464635 N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide CAS No. 914223-24-8

N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide

Cat. No. B1464635
M. Wt: 273.08 g/mol
InChI Key: IXAMFCDBXQSERN-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H8BrN3O3 and a molecular weight of 274.07 . It is also known by other names such as N-(4-bromo-3-methyl-2-nitrophenyl)acetamide and N-(5-bromo-4-methyl-3-nitro-2-pyridinyl)acetamide .


Molecular Structure Analysis

The molecular structure of N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide can be analyzed using various spectroanalytical methods such as NMR and IR . Molecular docking studies can be carried out to study the binding mode of active compounds with receptors .

Scientific Research Applications

Environmental Science and Advanced Oxidation Processes

Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) could provide insights into the environmental applications of related acetamide compounds. AOPs have been used to treat acetaminophen from aqueous media, leading to the generation of various by-products, including acetamide. The study highlights the potential of AOPs in degrading recalcitrant compounds and the environmental implications of the by-products formed (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Toxicology and Environmental Protection

In toxicology, research on acetamide and its derivatives sheds light on the biological effects and potential environmental impact. A comprehensive review of acetamide and its mono- and dimethyl derivatives updates the knowledge on the biological consequences of exposure, suggesting the importance of understanding the environmental toxicology of these materials (Kennedy, 2001). Additionally, the adsorptive elimination of acetaminophen from water has been extensively reviewed, indicating the potential of various adsorbents in removing acetamide-related pollutants from aquatic environments, thereby protecting the ecosystem (Igwegbe et al., 2021).

Chemical Synthesis and Mechanistic Insights

In the field of chemical synthesis, the exploration of photosensitive protecting groups includes discussions on groups such as 2-nitrobenzyl and 3-nitrophenyl, which bear structural resemblances to N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide. These studies demonstrate the utility of such groups in synthetic chemistry, offering potential pathways for the synthesis and manipulation of similar compounds (Amit, Zehavi, & Patchornik, 1974).

Future Directions

The future directions for N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide could involve further studies on its pharmacological activities, especially its antimicrobial and anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and to explore its potential applications in various fields.

properties

IUPAC Name

N-(4-bromo-3-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5-7(10)3-4-8(11-6(2)13)9(5)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAMFCDBXQSERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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